molecular formula C19H22N6O3S B2612414 2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 923150-35-0

2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2612414
CAS No.: 923150-35-0
M. Wt: 414.48
InChI Key: MRJYCOXHGPMRCG-UHFFFAOYSA-N
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Description

2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C19H22N6O3S and its molecular weight is 414.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Bioactivity

  • Condensed Bridgehead Nitrogen Heterocyclic Systems : The compound 2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is part of a class of compounds that were synthesized for their potential antibacterial, antifungal, and antitubercular activities. The specific compound was part of a series exploring the bioactivity of s-Triazolo[3,4-b][1,3,4]thiadiazoles, s-Triazolo[3,4-b][1,3,4]thiadiazines, and related structures (Shiradkar & Kale, 2006).

Biological Activities

  • Novel 1,3,4-Thiadiazole Amide Derivatives : A study synthesized novel 1,3,4-thiadiazole amide compounds containing piperazine, showing that some specific derivatives demonstrated inhibitory effects on Xanthomonas campestris pv. oryzae, indicating potential use in agriculture or biotechnology sectors (Xia, 2015).

Antibacterial and Antifungal Properties

  • New Tetra‐aza Macrocyclic Scaffold : A series of novel macrocyclic compounds containing the 1,3,4-thiadiazole moiety demonstrated significant antibacterial activity against various strains, comparable to the standard drug ciprofloxacin. The compounds also exhibited antioxidant properties and DNA interaction behavior, suggesting potential applications in pharmaceuticals and drug development (Kumar et al., 2012).

Antiviral Activities

  • Spirothiazolidinone Derivatives : A series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives were synthesized and evaluated for their antiviral activity, showing strong activity against influenza A/H3N2 virus and human coronavirus 229E. This indicates the compound's potential as a versatile scaffold for developing new classes of antiviral molecules (Apaydın et al., 2020).

Anticancer Properties

  • 1-Thia-4-azaspiro[4.5]decane Derivatives : A study synthesized new derivatives and evaluated their anticancer activity against various cancer cell lines, demonstrating moderate to high inhibition activities. The compounds were also found to have potential use as molecular templates in searching for highly-efficient antiviral and antibacterial agents (Flefel et al., 2017).

Properties

IUPAC Name

2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3S/c1-13-22-23-17(29-13)20-15(26)12-24-9-7-19(8-10-24)16(27)25(18(28)21-19)11-14-5-3-2-4-6-14/h2-6H,7-12H2,1H3,(H,21,28)(H,20,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRJYCOXHGPMRCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CN2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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